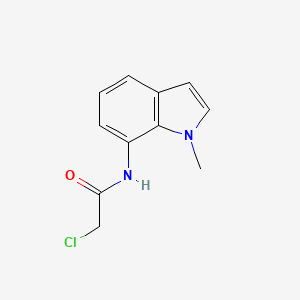

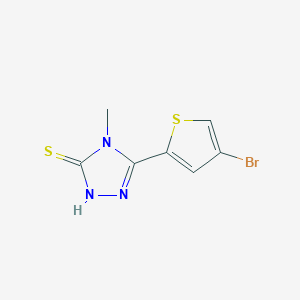

![molecular formula C19H21N3O2 B2868823 N-{[1-(2-ethoxyethyl)benzimidazol-2-yl]methyl}benzamide CAS No. 890643-86-4](/img/structure/B2868823.png)

N-{[1-(2-ethoxyethyl)benzimidazol-2-yl]methyl}benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-{[1-(2-ethoxyethyl)benzimidazol-2-yl]methyl}benzamide” is a chemical compound. It’s a type of benzimidazole derivative . Benzimidazole derivatives are useful intermediates/subunits for the development of molecules of pharmaceutical or biological interest .

Synthesis Analysis

The synthesis of benzimidazole derivatives has been studied extensively . A one-pot procedure for the conversion of aromatic and heteroaromatic 2-nitroamines into bicyclic 2H-benzimidazoles employs formic acid, iron powder, and NH4Cl as additive to reduce the nitro group and effect the imidazole cyclization with high-yielding conversions generally within one to two hours .Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various spectroscopic techniques .Chemical Reactions Analysis

Benzimidazole derivatives have been found to exhibit a variety of chemical reactions . They have been described by multiple groups to be effective against different bacterial pathogens .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be determined using various analytical techniques .Applications De Recherche Scientifique

Synthesis and Antiviral Activity

A study detailed the synthesis of novel benzamide-based 5-aminopyrazoles and their derivatives, which showed remarkable antiavian influenza virus activity. The research highlighted a new route to these compounds, which were tested in vitro for their anti-influenza A virus activity, specifically against the H5N1 subtype, revealing significant antiviral activities (Hebishy et al., 2020).

Antimicrobial Applications

Another study focused on the synthesis and evaluation of N-benzimidazol-1-yl-methyl-benzamide derivatives for their antimicrobial activity. These compounds were tested against various microorganisms, showing effective antimicrobial properties, which were further confirmed through molecular docking studies to understand their interaction with microbial proteins (Sethi et al., 2016).

Anticancer Activity

Research into 2-(naphthalen-1-ylmethyl/naphthalen-2-yloxymethyl)-1-[5-(substituted phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-1H-benzimidazole derivatives has shown these compounds to have in vitro anticancer evaluation, with specific derivatives demonstrating moderate to significant activity against various cancer cell lines (Salahuddin et al., 2014).

Anti-Inflammatory and Analgesic Agents

A novel synthesis approach led to the creation of various heterocyclic compounds derived from visnaginone and khellinone, showing promising anti-inflammatory and analgesic properties. These compounds, including derivatives of benzodifuranyl and triazines, were tested for their COX-1/COX-2 inhibition, revealing high selectivity and significant analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020).

Coordination Chemistry and Supramolecular Applications

Research into coordination chemistry has yielded bidentate bis(NHC) ligands with different NHC donors, advancing our understanding of their potential in catalysis and materials science. Similarly, benzimidazole-based supramolecular reagents have been synthesized for the assembly of cocrystals, demonstrating their versatility and potential as supramolecular reagents (Schick et al., 2014); (Aakeröy et al., 2005).

Mécanisme D'action

Safety and Hazards

The safety and hazards associated with “N-{[1-(2-ethoxyethyl)benzimidazol-2-yl]methyl}benzamide” would depend on various factors, including its physical and chemical properties, how it is used, and how it is handled and stored.

Orientations Futures

Benzimidazole derivatives, including “N-{[1-(2-ethoxyethyl)benzimidazol-2-yl]methyl}benzamide”, continue to be an area of interest in pharmaceutical research due to their wide range of biological activities . Future research may focus on developing new benzimidazole derivatives with improved efficacy and safety profiles .

Propriétés

IUPAC Name |

N-[[1-(2-ethoxyethyl)benzimidazol-2-yl]methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O2/c1-2-24-13-12-22-17-11-7-6-10-16(17)21-18(22)14-20-19(23)15-8-4-3-5-9-15/h3-11H,2,12-14H2,1H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYQQVZMQEDGAIB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCN1C2=CC=CC=C2N=C1CNC(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

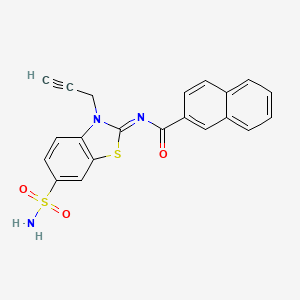

![1-(benzo[d][1,3]dioxol-5-yl)-3-(1-ethyl-1H-indol-3-yl)urea](/img/structure/B2868744.png)

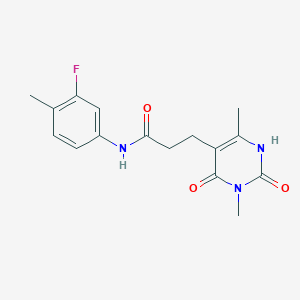

![5-Chloro-6-[3-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)azetidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2868747.png)

![methyl 2-(9-(2,3-dimethylphenyl)-1-methyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate](/img/structure/B2868748.png)

![8-(3-((4-methoxyphenyl)amino)propyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2868752.png)

![(E)-1-bis[(5-methyl-2-propan-2-ylcyclohexyl)oxy]phosphoryl-3-phenylprop-2-en-1-ol](/img/structure/B2868757.png)

![1-methyl-1H-indole-2,3-dione 3-[N-(2,5-dichlorophenyl)hydrazone]](/img/structure/B2868759.png)

![1-phenyl-1H-indole-2,3-dione 3-{N-[2,6-dichloro-4-(trifluoromethyl)phenyl]hydrazone}](/img/structure/B2868761.png)